molecular formula C17H19NO5 B1242843 4-Cyano-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-8-yl)cyclohexane-1-carboxylic acid

4-Cyano-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-8-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1242843
M. Wt: 317.34 g/mol
InChI Key: SBCKAEJLDHJBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KW-4490 is a small molecule drug that acts as a selective inhibitor of phosphodiesterase 4 (PDE4). It was initially developed by Kyowa Kirin Co., Ltd. for its potential therapeutic applications in immune system diseases and respiratory diseases . The compound has shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease .

Preparation Methods

The synthesis of KW-4490 involves a practical and scalable method that features the construction of the 1-arylcyclohexene core via a Diels-Alder reaction followed by a Brønsted acid-promoted hydrocyanation . The synthetic route includes the following steps:

Chemical Reactions Analysis

KW-4490 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: KW-4490 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

KW-4490 is compared with other PDE4 inhibitors, such as rolipram and roflumilast. While all these compounds inhibit PDE4, KW-4490 has shown less potent emetic effects compared to rolipram, making it a more favorable candidate for therapeutic use . Similar compounds include:

    Rolipram: A first-generation PDE4 inhibitor with potent anti-inflammatory effects but significant emetic side effects.

    Roflumilast: A second-generation PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.

KW-4490’s unique properties, such as its selective inhibition of PDE4B and reduced emetic effects, distinguish it from these similar compounds .

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

4-cyano-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-8-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H19NO5/c1-21-13-3-2-12(14-15(13)23-9-8-22-14)17(10-18)6-4-11(5-7-17)16(19)20/h2-3,11H,4-9H2,1H3,(H,19,20)

InChI Key

SBCKAEJLDHJBNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C3(CCC(CC3)C(=O)O)C#N)OCCO2

Synonyms

KW 4490
KW-4490
KW4490

Origin of Product

United States

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